An In-depth Technical Guide to [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride, a bifunctional aromatic compound, serves as a critical building block in the synthesis of high-performance polymers and is a molecule of interest in the development of novel therapeutics. Its rigid biphenyl core and reactive acyl chloride groups make it a versatile precursor for creating complex molecular architectures with unique properties. This technical guide provides a comprehensive overview of the chemical and physical properties, detailed experimental protocols for its synthesis and subsequent polymerization, and explores its applications, particularly in the realm of drug discovery and development.
Chemical and Physical Properties
[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride, also known as 4,4'-biphenyldicarbonyl chloride, is a white to light yellow crystalline solid.[1] It is characterized by two carbonyl chloride functional groups attached to a biphenyl backbone.[1] This structure imparts significant reactivity, particularly in acylation reactions.[1]
Quantitative Data
The key quantitative properties of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈Cl₂O₂ | PubChem[2] |
| Molecular Weight | 279.12 g/mol | PubChem[2] |
| CAS Number | 2351-37-3 | PubChem[2] |
| Appearance | White to light yellow crystalline solid | CymitQuimica[1] |
| Melting Point | Information not available | |
| Boiling Point | Information not available | |
| Solubility | Soluble in organic solvents like dichloromethane and chloroform; insoluble in water.[1] | CymitQuimica[1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride. The following data has been reported:
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¹H NMR Spectrum: Data available but specific peaks not detailed in the provided search results.
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¹³C NMR Spectrum: Data available but specific peaks not detailed in the provided search results.
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Infrared (IR) Spectrum: Data available but specific peaks not detailed in the provided search results.
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Mass Spectrum: Data available but specific fragmentation patterns not detailed in the provided search results.
Experimental Protocols
Detailed methodologies are essential for the synthesis and application of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride in a research and development setting.
Synthesis of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride
The most common route for the synthesis of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride involves a two-step process starting from biphenyl.
Step 1: Synthesis of [1,1'-Biphenyl]-4,4'-dicarboxylic acid
Several methods exist for the synthesis of the dicarboxylic acid precursor. One established method involves the oxidation of 4,4'-diisopropylbiphenyl.
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Materials: 4,4'-diisopropylbiphenyl, cobalt acetate, manganese acetate, ammonium bromide, glacial acetic acid, air or oxygen source.
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Procedure:
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In a suitable reactor, charge 4,4'-diisopropylbiphenyl and a solution of cobalt acetate, manganese acetate, and ammonium bromide in glacial acetic acid.
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Heat the mixture to the reaction temperature (typically around 150-200°C) while stirring vigorously.
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Introduce a continuous stream of air or oxygen into the reaction mixture.
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Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
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Upon completion, cool the reaction mixture to room temperature to allow the product, [1,1'-Biphenyl]-4,4'-dicarboxylic acid, to precipitate.
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Collect the solid product by filtration, wash with hot acetic acid and then with water to remove impurities.
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Dry the product under vacuum.
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Step 2: Conversion to [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride
The dicarboxylic acid is then converted to the diacyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[3]
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Materials: [1,1'-Biphenyl]-4,4'-dicarboxylic acid, thionyl chloride, and an inert solvent (e.g., toluene or chloroform). A catalytic amount of dimethylformamide (DMF) can be used to accelerate the reaction.
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Procedure:
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In a fume hood, suspend [1,1'-Biphenyl]-4,4'-dicarboxylic acid in an excess of thionyl chloride or in an inert solvent containing thionyl chloride.
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Add a catalytic amount of DMF.
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Heat the mixture to reflux and maintain for several hours until the reaction is complete (cessation of gas evolution, HCl and SO₂).
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Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
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The crude [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride can be purified by recrystallization from a suitable solvent like hexane or toluene.[4]
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Synthesis of Polyamides
[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride is a key monomer for the synthesis of aromatic polyamides (aramids) through polycondensation with aromatic diamines.
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Materials: [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride, an aromatic diamine (e.g., p-phenylenediamine), a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc)), and an acid scavenger (e.g., pyridine or triethylamine).
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Procedure (Low-Temperature Solution Polycondensation):
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Dissolve the aromatic diamine in the polar aprotic solvent in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.
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Cool the solution to 0-5°C in an ice bath.
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Slowly add a solution of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride in the same solvent to the cooled diamine solution with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
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The resulting viscous polymer solution can be precipitated by pouring it into a non-solvent like methanol or water.
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Collect the fibrous polymer by filtration, wash thoroughly with water and methanol, and dry under vacuum.
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Synthesis of Polyesters
Similarly, polyesters can be synthesized by the reaction of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride with aromatic or aliphatic diols.
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Materials: [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride, a diol (e.g., bisphenol A or 1,4-butanediol), a suitable solvent (e.g., chloroform or chlorobenzene), and an acid scavenger (e.g., pyridine).
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Procedure (Solution Polycondensation):
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Dissolve the diol and the acid scavenger in the solvent in a reaction vessel.
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Slowly add a solution of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride in the same solvent to the diol solution at room temperature with stirring.
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Heat the reaction mixture to reflux for several hours to ensure complete polymerization.
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Cool the solution and precipitate the polyester by pouring it into a non-solvent such as methanol.
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Collect the polymer, wash, and dry as described for polyamides.
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Applications in Drug Development and Research
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5][6][7] Its rigid nature can help in pre-organizing a molecule for optimal interaction with a biological target. While direct applications of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride in drug synthesis are not extensively documented in publicly available literature, its derivatives are of significant interest. For instance, biphenyl derivatives have been explored as androgen receptor degraders for the treatment of prostate cancer.[8] The dicarbonyl dichloride functionality allows for the facile introduction of the biphenyl core into more complex molecules through the formation of amide or ester linkages.
Potential Signaling Pathway Involvement
While no specific signaling pathways involving molecules directly synthesized from [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride were identified in the search results, the biphenyl core is a key feature in molecules that target a variety of pathways. For example, the biphenyl structure is found in angiotensin II receptor blockers (e.g., Valsartan), which are central to the renin-angiotensin-aldosterone system (RAAS) pathway involved in blood pressure regulation. The versatility of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride allows for its potential use in creating libraries of biphenyl-containing compounds for screening against various biological targets and signaling pathways.
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride and its polymers.
Polymerization Reactions
Caption: Polycondensation reactions of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride.
Safety and Handling
[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also corrosive to metals.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride is a valuable and reactive chemical intermediate with significant applications in polymer chemistry and potential for use in the synthesis of novel bioactive molecules. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this compound. Further exploration into its derivatization and biological evaluation could lead to the discovery of new materials and therapeutic agents.
References
- 1. www2.ictp.csic.es [www2.ictp.csic.es]
- 2. [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride | C14H8Cl2O2 | CID 75374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. ijsdr.org [ijsdr.org]
- 7. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 8. Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
